1-(Oxan-2-yl)ethanol
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Overview
Description
1-(Oxan-2-yl)ethanol is an organic compound that belongs to the class of alcohols It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an ethanol group
Scientific Research Applications
1-(Oxan-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.
Industry: It is used in the production of various industrial chemicals and as a solvent in chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to mangiferin, a bioactive component derived primarily from the mango tree . Mangiferin, belonging to the Xanthone family, can engage with a variety of pharmacological targets .
Mode of Action
Based on its structural similarity to mangiferin, it may interact with its targets in a similar manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxan-2-yl)ethanol can be synthesized through several methods. One common approach involves the ring-opening of tetrahydropyran derivatives using ethanol under acidic or basic conditions. Another method includes the reduction of 2-ethoxy-tetrahydropyran using reducing agents like lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 2-ethoxy-tetrahydropyran. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(Oxan-2-yl)ethanal using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to form 1-(Oxan-2-yl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, diethyl ether, reflux.
Substitution: Hydrochloric acid, sodium hydroxide, various solvents.
Major Products Formed:
Oxidation: 1-(Oxan-2-yl)ethanal.
Reduction: 1-(Oxan-2-yl)ethane.
Substitution: Various substituted oxan-2-yl derivatives.
Comparison with Similar Compounds
1-(Oxan-2-yl)ethanol can be compared with other similar compounds, such as:
Tetrahydropyran: Unlike this compound, tetrahydropyran lacks the ethanol group, making it less reactive in certain chemical reactions.
1-(Oxan-2-yl)methanol: This compound has a similar structure but with a methanol group instead of an ethanol group, leading to different reactivity and applications.
2-(Oxan-2-yl)ethanol: This isomer has the hydroxyl group attached to the second carbon of the ethanol chain, resulting in different chemical properties and reactivity.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-(oxan-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)7-4-2-3-5-9-7/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTOTKFHZZYCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73504-80-0 |
Source
|
Record name | 1-(oxan-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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